4-Hydroxy-5-iodoquinolin-2(1H)-one
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Overview
Description
4-Hydroxy-5-iodoquinolin-2(1H)-one is a chemical compound that belongs to the quinolinone family This compound is characterized by the presence of a hydroxyl group at the 4th position, an iodine atom at the 5th position, and a quinolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-iodoquinolin-2(1H)-one typically involves the iodination of a quinolinone precursor. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the quinolinone ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5-iodoquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: 4-Oxo-quinolin-2(1H)-one.
Reduction: 4-Hydroxyquinolin-2(1H)-one.
Substitution: 4-Hydroxy-5-azidoquinolin-2(1H)-one.
Scientific Research Applications
4-Hydroxy-5-iodoquinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-iodoquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and iodine atom play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, disrupt cellular processes, or interact with DNA and proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinolin-2(1H)-one: Lacks the iodine atom at the 5th position.
5-Iodoquinolin-2(1H)-one: Lacks the hydroxyl group at the 4th position.
4-Hydroxy-5-chloroquinolin-2(1H)-one: Contains a chlorine atom instead of an iodine atom at the 5th position.
Uniqueness
4-Hydroxy-5-iodoquinolin-2(1H)-one is unique due to the presence of both the hydroxyl group and iodine atom, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C9H6INO2 |
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Molecular Weight |
287.05 g/mol |
IUPAC Name |
4-hydroxy-5-iodo-1H-quinolin-2-one |
InChI |
InChI=1S/C9H6INO2/c10-5-2-1-3-6-9(5)7(12)4-8(13)11-6/h1-4H,(H2,11,12,13) |
InChI Key |
UDWLRMQYKGKZHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)I)C(=CC(=O)N2)O |
Origin of Product |
United States |
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